Artemether

Overview

Description

Artemether is an antimalarial agent used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . It is a semi-synthetic derivative of artemisinin, a natural product isolated from Artemisia annua L . This compound and its derivatives may have therapeutic effects on parasites, viruses, tumors, inflammation, and skin diseases .

Synthesis Analysis

This compound is a semi-synthetic derivative of artemisinin . An efficient one-pot green synthesis of β-artemether/arteether from artemisinin has been developed using a sodium borohydride-cellulose sulfuric acid (CellSA) catalyst system . The green methodology is high yielding and the catalyst has good recyclability .

Molecular Structure Analysis

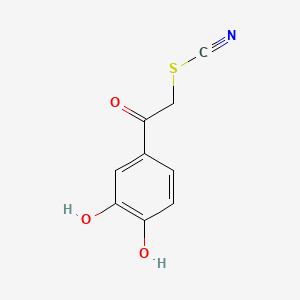

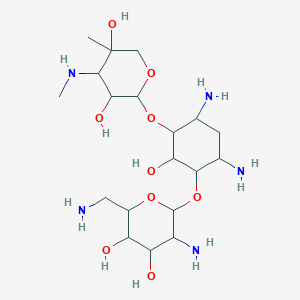

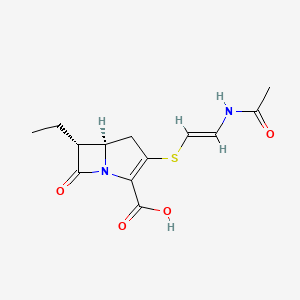

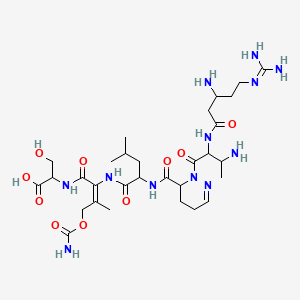

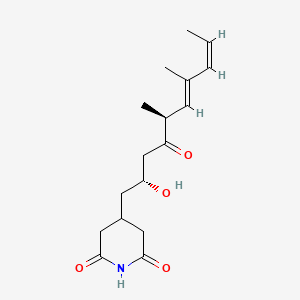

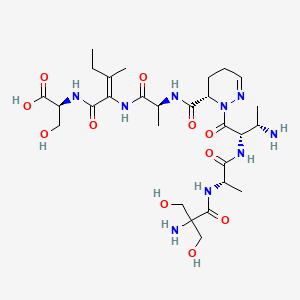

This compound has a molecular formula of C16H26O5 . Its molecular weight is 298.37 g/mol . The chemical structure of this compound shows that it is a non-ionizable compound .

Chemical Reactions Analysis

This compound is metabolized into the active metabolite dihydroartemisinin . A highly sensitive and rapid liquid chromatography–tandem mass spectrometry method was developed and validated for the determination of this compound and its metabolite dihydroartemisinin in human plasma .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its melting point is 86 to 88 °C . The molar refractivity is 76.5±0.4 cm3 . The polar surface area is 46 Å2 .

In Vivo

Artemether has been extensively studied in vivo, with studies examining its efficacy, pharmacokinetics, and mechanisms of action. In vivo studies have demonstrated that this compound is highly effective against malaria, with an efficacy rate of up to 99%.

In Vitro

In vitro studies have been conducted to examine the mechanisms of action of artemether. These studies have shown that this compound is able to inhibit the growth of malaria parasites, as well as inhibit the production of molecules that are essential for the survival of the parasite.

Mechanism of Action

Target of Action

Artemether, an antimalarial agent, primarily targets the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species . These are the causative agents of malaria, a disease that poses significant health risks globally.

Mode of Action

This compound is metabolized into the active metabolite dihydroartemisinin in the body . It works by inhibiting nucleic acid and protein synthesis in the erythrocytic stages of P. falciparum . This interaction with its targets leads to the death of the malaria-causing parasites.

Biochemical Pathways

This compound interferes with several biochemical pathways in the malaria parasite. It interferes with plasmodial transport proteins, disrupts mitochondrial electron transport, and produces free radicals that reduce blood antioxidants and glutathione . These actions disrupt the normal functioning of the parasite, leading to its death.

Pharmacokinetics

This compound is rapidly absorbed and metabolized into dihydroartemisinin, its active metabolite . It has a rapid onset of action and is rapidly cleared from the body . The absorption of this compound is improved 2- to 3-fold with food . It is highly bound to protein (95.4%), and peak concentrations of this compound are seen 2 hours after administration .

Result of Action

The result of this compound’s action is the effective elimination of malaria parasites in patients. It leads to rapid parasite clearance and resolution of clinical symptoms, with all patients achieving complete recovery from asexual parasitaemia and fever by day 3 . This makes this compound a highly efficacious treatment for uncomplicated P. falciparum malaria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the prevalence of malaria and the presence of drug-resistant strains can affect the efficacy of this compound . Additionally, the drug’s efficacy can be influenced by the patient’s diet, as food improves the absorption of this compound . Furthermore, the drug’s short elimination half-life compared to other partner drugs may reduce its prophylactic effect, contributing to sustained high transmission in certain areas .

Biological Activity

Artemether has been found to be highly active against the malaria parasite, with an efficacy rate of up to 99%. It is also active against a range of other parasites, including protozoans, helminths, and nematodes.

Biochemical and Physiological Effects

This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, as well as inhibit the production of molecules that are essential for the survival of the parasite. It also has been found to have anti-inflammatory, anti-oxidant, and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The use of artemether in laboratory experiments has several advantages. It is highly effective against malaria and other parasites, and has a long half-life. It is also relatively easy to obtain and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to obtain pure this compound, and its solubility in water is limited.

Future Directions

The use of artemether in the treatment of malaria is likely to continue to be an active area of research. Future research may focus on improving the efficacy of this compound, as well as exploring its potential uses in other diseases. Other potential areas of research include the development of new synthetic methods for the production of this compound, as well as the development of new formulations for its delivery. Additionally, further research may be conducted to better understand the mechanisms of action of this compound and its effects on the body. Finally, research may also focus on the potential use of this compound as an adjuvant therapy for other diseases.

Safety and Hazards

properties

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-HVNFFKDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040651 | |

| Record name | Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Artemether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 4.57e-01 g/L | |

| Record name | Artemether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Artemether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species. The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme, a hemoglobin degradation byproduct, derived from proteolysis of hemoglobin. This interaction is believed to result in the formation of a range of potentially toxic oxygen and carbon-centered radicals., Artemether (AM) is an antimalarial drug derived from artemisinin (Qinghaosu), an extract of the herb Artemisia annua L., sweet wormwood. Its antiparasitic effect is that of a schizontocide and is explained by rapid uptake by parasitized erythrocytes and interaction with a component of hemoglobin degradation resulting in formation of free radicals. It has been shown to exhibit a high clinical cure rate., Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are then presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins. | |

| Record name | Artemether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS RN |

71963-77-4 | |

| Record name | Artemether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71963-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemether [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071963774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEMETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Artemether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86-90, 86 to 88 °C, 86 - 90 °C | |

| Record name | Artemether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Artemether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of artemether against malaria parasites?

A1: While the exact mechanism remains incompletely understood, this compound is part of the artemisinin family and is believed to exert its antimalarial action through its interaction with heme. [] Inside the parasite, this compound is activated upon interaction with heme, a product of hemoglobin digestion within the parasite's food vacuole. This interaction leads to the production of free radicals that cause significant damage to parasite proteins and other biomolecules, ultimately leading to parasite death. [, ]

Q2: Does this compound have any impact on the host's physiology beyond its antiparasitic activity?

A2: Research suggests that even in the absence of malaria infection, this compound can induce oxidative stress in the ovary and uterus of rats, potentially disrupting hormonal balance. [] Additionally, in studies on guinea pigs, this compound-lumefantrine combination therapy was associated with biochemical changes indicative of potential toxicity to renal and reproductive functions. [] More research is needed to fully elucidate the effects of this compound on host physiology.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H26O5 and a molecular weight of 298.38 g/mol. []

Q4: How stable are reconstituted this compound-lumefantrine suspensions commonly used for pediatric malaria treatment?

A4: Studies indicate that reconstituted suspensions of this compound-lumefantrine remained stable for the observed period when prepared with various types of water. The active substances were not degraded, and the concentrations of both this compound and lumefantrine remained within acceptable limits. Importantly, no bacterial or fungal contamination was observed in these suspensions. []

Q5: What challenges are associated with the formulation of this compound due to its physicochemical properties?

A5: this compound exhibits low aqueous solubility, which can hinder its dissolution and absorption, leading to poor bioavailability and suboptimal therapeutic outcomes. [, ]

Q6: What strategies have been explored to enhance the solubility and bioavailability of this compound?

A6: Researchers have investigated the use of solid dispersions (SDs) and self-emulsified solid dispersions (SESDs) to enhance this compound's solubility. By incorporating polyethylene glycol 6000 and other excipients, studies have achieved a significant improvement in this compound's solubility and dissolution rate. []

Q7: How does the choice of solvent impact the solubility of this compound during formulation?

A7: Studies have shown that this compound demonstrates varying solubility in different oils and surfactants. For example, it shows higher solubility in medium-chain triglycerides (MCT) compared to other oils like olive oil, soybean oil, and castor oil. Among surfactants, OP emulsifier resulted in higher this compound solubility compared to others tested. []

Q8: How does food intake affect the pharmacokinetics of this compound and lumefantrine?

A8: Food intake significantly enhances the bioavailability of both this compound and lumefantrine. This is especially crucial for lumefantrine, which is highly lipophilic. Studies suggest that even a small amount of fat (around 1.6 g) with the medication is sufficient to achieve adequate lumefantrine exposure. []

Q9: How is this compound metabolized in the body?

A9: this compound is rapidly metabolized to its main active metabolite, dihydroartemisinin (DHA). [] Both this compound and DHA contribute to the drug's antimalarial activity.

Q10: Does this compound induce its own metabolism?

A10: Yes, studies have shown that multiple dosing of this compound leads to the autoinduction of its metabolism to DHA, which also exhibits potent antimalarial activity. []

Q11: What is the comparative efficacy of this compound and artesunate in treating malaria?

A11: While both are effective antimalarial drugs, studies show that artesunate, when administered orally, exhibits higher antimalarial bioavailability compared to this compound. [] This translates to artesunate achieving a significantly larger area under the plasma antimalarial activity time curve and a higher maximum plasma antimalarial activity than this compound, even at a lower molar dose. []

Q12: Has this compound shown efficacy against parasites other than Plasmodium species?

A12: Yes, both in vitro and in vivo studies demonstrate that this compound possesses activity against other parasites like Schistosoma mansoni, [, ] Fasciola hepatica [] and Leishmania infantum. [] This highlights its potential as a broad-spectrum antiparasitic agent.

Q13: Is there evidence of emerging resistance to this compound?

A13: While this compound has been considered an effective drug against multidrug-resistant Plasmodium falciparum, there have been reports of recrudescent infections after intramuscular this compound treatment. [] These cases, although few, raise concerns about potential emerging resistance to this vital antimalarial drug.

Q14: Does the presence of pfmdr1 gene amplification in Plasmodium falciparum impact the efficacy of this compound-lumefantrine?

A14: In vitro studies suggest that pfmdr1 gene amplification in P. falciparum is associated with reduced susceptibility to both lumefantrine and artemisinin. [] This finding raises concerns about the potential for pfmdr1 amplification to contribute to this compound-lumefantrine treatment failure.

Q15: Does this compound induce oxidative stress in the body?

A15: Studies show that this compound can cause a decrease in reduced glutathione levels and antioxidant enzyme activity in the liver and kidneys of rats. [, ] This indicates a potential for this compound to induce oxidative stress in these organs.

Q16: Are there any safety concerns with long-term administration of this compound?

A16: While this compound is generally well-tolerated, some studies have indicated potential toxicity with prolonged use. In rats, chronic administration of this compound caused histopathological changes in the stomach, intestines, liver, kidneys, and adrenal glands. [] These changes were reversible upon discontinuation of the drug, but they underscore the need for further investigation into the long-term safety profile of this compound.

Q17: Are there alternative routes of administration for this compound besides oral and intramuscular?

A17: Yes, a sublingual spray formulation of this compound (ArTiMist) has been investigated for children who have difficulty tolerating oral medication or present with severe malaria. [, ] This formulation has demonstrated promising results in achieving rapid parasite clearance and clinical recovery. []

Q18: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites in biological samples?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is frequently used for quantifying this compound and its metabolites in biological samples. [, , ] These methods offer high sensitivity and selectivity for accurately measuring drug concentrations.

Q19: Are there any potential alternatives to this compound-lumefantrine for malaria treatment?

A19: Artesunate plus amodiaquine is another artemisinin-based combination therapy that has shown non-inferior efficacy and safety profiles compared to this compound-lumefantrine in a clinical trial conducted in Colombia. [] Further research is warranted to explore its potential as an alternative treatment option.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one](/img/structure/B1667538.png)